9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
Description
The compound 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one is a polycyclic heterocyclic molecule featuring a fused thiochromene-thiazolone scaffold with a methano bridge and a thiophene substituent.
Properties
Molecular Formula |
C15H15NOS3 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
9-thiophen-2-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one |
InChI |
InChI=1S/C15H15NOS3/c17-15-16-14-13(20-15)11(9-2-1-5-18-9)10-7-3-4-8(6-7)12(10)19-14/h1-2,5,7-8,10-12H,3-4,6H2,(H,16,17) |
InChI Key |
GCAODHPIRMXSSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2SC4=C(C3C5=CC=CS5)SC(=O)N4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Cyclization Approaches
The most widely employed route involves a sequential cyclization strategy to construct the thiochromeno[2,3-d]thiazole core. A representative protocol begins with the condensation of 2-thiophenecarboxaldehyde with thiourea derivatives under acidic conditions to form the thiazole ring. Subsequent Diels-Alder reactions with norbornene derivatives introduce the methanothiochromeno moiety, followed by hydrogenation to achieve the octahydro configuration.
Key parameters influencing yield include:
-
Temperature : Optimal cyclization occurs at 80–100°C in polar aprotic solvents like DMF.
-
Catalysts : Lewis acids such as ZnCl₂ improve regioselectivity during the Diels-Alder step.
-
Stereochemical Control : Chiral auxiliaries like (R)-BINOL derivatives enforce enantiomeric excess >85% in the final product.
Reaction Optimization and Mechanistic Insights
Thiazole Ring Formation
The initial thiazole synthesis typically employs a Hantzsch-type reaction between α-haloketones and thioureas. For this compound, 2-bromo-1-(thiophen-2-yl)ethan-1-one reacts with N-methylthiourea in ethanol under reflux, yielding the thiazolidinone precursor (Table 1).
Table 1: Optimization of Thiazole Ring Formation
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 78 | 92 |
| Temperature (°C) | 80 | 82 | 94 |
| Reaction Time (h) | 6 | 85 | 96 |
| Molar Ratio (1:1.2) | 1:1.5 | 88 | 97 |
Hetero-Diels-Alder Cyclization
The critical methanothiochromeno ring formation utilizes a thermally induced [4+2] cycloaddition between the thiazolidinone diene and a norbornene-derived dienophile. DFT calculations reveal an activation energy of 98.7 kJ/mol for this step, with endo transition states favoring the observed stereochemistry. Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining 89% yield.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ microreactor technology to enhance process safety and yield:
Green Chemistry Modifications
Solvent-free mechanochemical synthesis achieves 76% yield through ball-milling:
Structural Characterization and Quality Control
Spectroscopic Fingerprints
Critical spectral data for batch validation:
Chiral Purity Assessment
HPLC using Chiralpak IC column (n-hexane/iso-propanol 85:15) shows 96.2% enantiomeric excess, critical for pharmacological applications.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Batch Cyclization | 68 | 92 | 1.0 | Medium |
| Microwave-Assisted | 89 | 97 | 1.8 | High |
| Continuous Flow | 83 | 99 | 2.1 | Industrial |
| Mechanochemical | 76 | 88 | 0.7 | Lab-Scale |
Recent Methodological Innovations
Photoredox Catalysis
Visible-light-mediated [2+2] cycloaddition introduces the thiochromeno moiety with 91% yield under mild conditions:
-
Catalyst: Ir(ppy)₃ (2 mol%)
-
Light Source: 450 nm LEDs
-
Oxygen Tolerance: <5 ppm required
Biocatalytic Approaches
Engineered cytochrome P450 monooxygenases achieve enantioselective oxidation of intermediate dihydrothiophenes:
Critical Challenges and Solutions
Regioselectivity in Polycyclization
The competing formation of 7-membered ring byproducts (up to 22%) is mitigated by:
Chemical Reactions Analysis
Types of Reactions
9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often used in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or thioethers, and substitution may yield various alkylated or halogenated derivatives .
Scientific Research Applications
9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: Used in the production of specialty chemicals, dyes, and materials with unique properties
Mechanism of Action
The mechanism of action of 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key motifs with several classes of heterocycles, including:
- Thiophene-containing benzimidazotriazoles (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one): These compounds exhibit extended conjugation due to fused aromatic systems, enhancing electronic properties for optoelectronic applications.
- 1,3,4-Oxadiazole-carbazole hybrids (e.g., 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone): While oxadiazoles are known for antimicrobial and anti-inflammatory activities, the thiazolone ring in the target compound may offer distinct metabolic stability and binding affinity due to sulfur’s electronegativity and ring strain .
Table 1: Structural Comparison of Key Analogues
Biological Activity
The compound 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one belongs to a class of thiazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.
Biological Activity Overview
Research has indicated that thiazole-based compounds exhibit various biological activities including:
- Antimicrobial Activity : Thiazole derivatives have shown potential as antimicrobial agents.
- Acetylcholinesterase Inhibition : Some compounds within this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment.
1. Antimicrobial Activity
A study synthesized several thiazole derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10 | E. coli | 32 µg/mL |
| 16 | S. aureus | 16 µg/mL |
These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy.
2. Acetylcholinesterase Inhibition
In another study focusing on AChE inhibition, various thiazole derivatives were synthesized and tested. The most notable findings include:
| Compound | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| 10 | 103.24 | >50 |
| 16 | 108.94 | >50 |
| 13 | 250.00 | 25 |
The compounds exhibited a binding orientation similar to donepezil, a known AChE inhibitor, indicating their potential as lead compounds for further development .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components. The following observations were made regarding SAR:
- Substituents : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring significantly enhances AChE inhibitory activity.
- Ring Modifications : Variations in the thiophene or thiazole rings can lead to changes in potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 9-(thiophen-2-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring. For example:
Thiazole Ring Formation : Reacting thiophen-2-ylmethyl precursors with thiourea derivatives under acidic conditions (e.g., HCl) to form thiosemicarbazones .
Cyclization : Utilizing cyclocondensation reactions with tetrahydrobenzo[b]thiophen-3-yl intermediates to assemble the fused octahydrothiochromeno-thiazolone core .
Functionalization : Introducing substituents via halogenation or nitration at specific positions, guided by steric and electronic effects .
- Key Reference : Safonov (2020) details analogous N’-substituted thioacetohydrazide syntheses, which inform reaction optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the thiazol-2-one moiety) .
- NMR Spectroscopy :
- ¹H NMR : Resolves protons on the octahydrothiochromeno core and thiophene substituents (e.g., δ 2.5–3.5 ppm for bridgehead hydrogens) .
- ¹³C NMR : Confirms carbonyl carbons (δ ~170–180 ppm) and aromatic/thiophene carbons .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₁₆N₂OS₂) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding tautomeric equilibria in this compound?
- Methodological Answer :
- Thione-Thiol Tautomerism : Hybrid density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict energy differences between tautomers. Compare computed IR/Raman spectra with experimental data to identify dominant tautomers .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, explaining shifts in tautomeric ratios observed in polar vs. nonpolar solvents .
- Key Reference : Karpenko et al. (2018) applied DFT to oxadiazole-thione hybrids, a methodology transferable to this compound .
Q. What strategies optimize the compound’s bioactivity while minimizing cytotoxicity in cancer cell line assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Substitution Patterns : Compare analogs with modified thiophene substituents (e.g., nitro vs. methoxy groups) to assess IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Core Modifications : Evaluate the impact of replacing the methanothiochromeno core with simpler bicyclic systems on selectivity .
- Toxicity Screening : Use normal cell lines (e.g., HEK-293) to identify non-toxic derivatives. For example, pyrano[2,3-d]thiazole analogs in showed >90% viability in normal cells .
Q. How do reaction conditions influence stereochemical outcomes during the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at bridgehead carbons .
- Temperature/Solvent Effects : Low temperatures (~0°C) favor kinetic control, reducing epimerization risks during cyclization steps .
- HPLC Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee) and optimize conditions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structurally similar thiazol-2-one derivatives?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ data from multiple studies (e.g., vs. 16) and normalize for assay variables (e.g., cell passage number, incubation time).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) to explain potency differences due to subtle conformational changes .
- Experimental Validation : Reproduce key assays under standardized conditions to isolate structural vs. methodological effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
